Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate: is a complex organic compound characterized by its nitro and trifluoromethyl groups attached to a phenyl ring, which is further connected to an indole ring with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. The indole core can be constructed through Fischer indole synthesis or other indole-forming reactions. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing temperatures, reaction times, and the use of specific catalysts to facilitate each step of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound can be used as a probe to study biological systems. Its fluorescence properties can be exploited in imaging techniques to visualize cellular processes.
Medicine: : The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: : In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its biological activity, influencing its binding affinity and specificity to target molecules.
Molecular Targets and Pathways: : The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to desired biological effects. The exact mechanism of action would depend on the specific application and target system.
Comparison with Similar Compounds
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Properties
IUPAC Name |
methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c1-26-16(23)15-14(10-4-2-3-5-12(10)21-15)11-7-6-9(17(18,19)20)8-13(11)22(24)25/h2-8,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWPMKHFQFYZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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